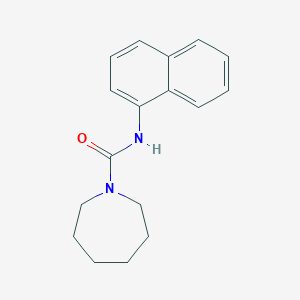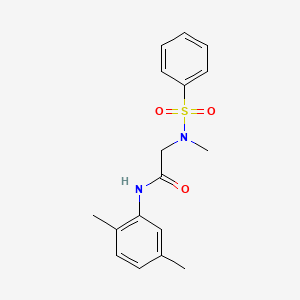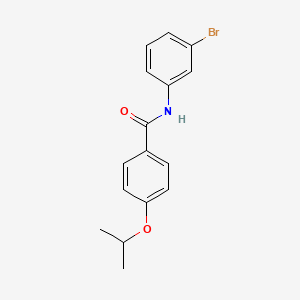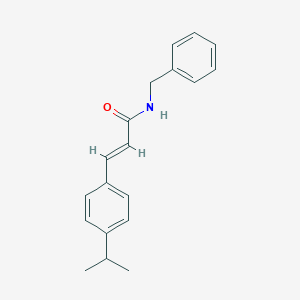
N-1-naphthyl-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-naphthyl-1-azepanecarboxamide, also known as NAAM, is a chemical compound that has been studied extensively in the field of neuroscience. NAAM is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and inflammation. By inhibiting FAAH, NAAM can increase the levels of endocannabinoids in the body, leading to a variety of therapeutic effects.
作用機序
N-1-naphthyl-1-azepanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body, leading to a variety of physiological effects. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and a variety of therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors. This can lead to a variety of effects, including analgesia, anti-inflammatory effects, and antidepressant effects. This compound has also been shown to have effects on other neurotransmitter systems, including serotonin and dopamine, which may contribute to its therapeutic effects.
実験室実験の利点と制限
N-1-naphthyl-1-azepanecarboxamide has several advantages for use in lab experiments. For example, it is a potent and selective inhibitor of FAAH, which allows for precise modulation of endocannabinoid levels in the body. This compound is also relatively easy to synthesize, which makes it a convenient tool for researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have off-target effects on other enzymes, which may complicate the interpretation of results. Additionally, this compound has relatively poor solubility in water, which may limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for research on N-1-naphthyl-1-azepanecarboxamide. For example, further studies are needed to determine the optimal dosing and administration regimens for this compound in various therapeutic contexts. Additionally, more research is needed to determine the long-term effects of this compound on endocannabinoid levels and other physiological processes. Finally, there is a need for more studies on the potential side effects of this compound, particularly in the context of chronic use. Overall, this compound holds promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its therapeutic potential.
合成法
N-1-naphthyl-1-azepanecarboxamide can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with 6-bromohexanoyl chloride, followed by treatment with sodium hydroxide. Another method involves the reaction of 1-naphthylamine with 6-bromohexanoic acid, followed by treatment with thionyl chloride and then with sodium azide.
科学的研究の応用
N-1-naphthyl-1-azepanecarboxamide has been extensively studied in the field of neuroscience, where it has shown promise as a potential therapeutic agent for a variety of conditions. For example, this compound has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of arthritis and colitis. This compound has also been shown to have antidepressant effects in animal models of depression, as well as anxiolytic effects in models of anxiety.
特性
IUPAC Name |
N-naphthalen-1-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(19-12-5-1-2-6-13-19)18-16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,1-2,5-6,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAZUNKGVORFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)

![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)

![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)


![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)

![dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)
![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)